molecular formula C24H22N2O3S2 B2563199 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide CAS No. 392236-42-9

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2563199
CAS No.: 392236-42-9
M. Wt: 450.57
InChI Key: FRVMTWWRSCATKP-UHFFFAOYSA-N
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Description

This compound features a tetrahydro-benzothiophene core fused with a 1,3-benzothiazole moiety at position 3 and a 3,4-dimethoxybenzamide group at position 2 (Fig. 1). Its molecular weight is 314.359 g/mol (C₁₆H₁₄N₂O₃S), as reported in . The benzothiazole and dimethoxybenzamide groups are pharmacologically significant, often associated with antibacterial and enzyme-modulating activities .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S2/c1-28-17-12-11-14(13-18(17)29-2)22(27)26-24-21(15-7-3-5-9-19(15)30-24)23-25-16-8-4-6-10-20(16)31-23/h4,6,8,10-13H,3,5,7,9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVMTWWRSCATKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a tetrahydro-benzothiophene and a dimethoxybenzamide group. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S with a molar mass of approximately 356.44 g/mol.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit notable anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

Studies have reported IC50 values ranging from 10 to 50 µM for related compounds against these cell lines, indicating moderate to strong cytotoxic effects .

Cell Line IC50 (µM) Reference
MCF-715
A54930
HeLa25

The proposed mechanisms for the anticancer activity include:

  • DNA Intercalation : The benzothiazole ring system may intercalate into DNA, disrupting replication and transcription processes.
  • Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

In one study, the compound demonstrated a significant increase in apoptosis markers in treated HeLa cells compared to controls .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for antimicrobial properties. In particular:

  • Gram-positive Bacteria : Compounds showed effective inhibition against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MIC) below 20 µg/mL.
Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15
Streptococcus pneumoniae18

Case Studies

  • Study on Anticancer Efficacy : A recent study published in the Indian Journal of Pharmaceutical Education and Research evaluated the anticancer potential of various benzothiazole derivatives. The study highlighted that modifications at specific positions on the benzothiazole ring significantly enhanced cytotoxicity against breast and lung cancer cell lines .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • Substituents on the Benzothiazole Ring : Electron-withdrawing groups enhance potency.
  • Linker Length : Increasing the length between the benzothiazole and other functional groups can improve binding affinity to biological targets.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways associated with cancer growth .

Case Study:
In a screening study conducted by Fayad et al., the compound was evaluated alongside a library of drugs on multicellular spheroids. The results indicated that this compound effectively inhibited tumor growth in vitro, suggesting its potential for further development as an anticancer drug .

Antimicrobial Properties

Another area of application for N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide is its antimicrobial properties. Research has shown that compounds with similar structures can exhibit activity against various bacterial strains. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the benzothiazole and benzothiophene moieties can significantly influence its biological activity. For instance:

ModificationEffect on Activity
Substitution on the benzothiazole ringIncreased potency against cancer cells
Alteration of methoxy groupsEnhanced solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Core Scaffold
  • Target Compound : The 4,5,6,7-tetrahydro-1-benzothiophene core adopts a conformationally restrained structure, likely influencing binding interactions.
  • N-(3-Benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide ():
    • Cyclohexene ring adopts an envelope conformation.
    • Dihedral angles between thiophene and benzene rings: 7.1° and 59.0°, indicating planar deviations that may affect receptor binding .
Substituent Variations
  • Morpholine Sulfonyl Derivative (): Replaces the dimethoxy group with a morpholine-4-sulfonylbenzamide group.
  • Dipropylsulfamoyl Derivative ():
    • Features a dipropylsulfamoyl group, increasing hydrophobicity (MW: 553.759 g/mol) .
Antibacterial Activity
  • N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ():
    • Exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria, attributed to the benzothiazole-thiourea scaffold .
Drug-Likeness and Toxicity
  • Morpholine Sulfonyl Derivative ():
    • High topological polar surface area (154 Ų) due to sulfonamide and morpholine groups, likely reducing membrane permeability .
  • Dipropylsulfamoyl Derivative ():
    • Increased lipophilicity (XLogP3 ~4.9) may enhance CNS penetration but raise toxicity risks .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve higher yields?

  • Methodology :

  • Solvent selection : Absolute ethanol with glacial acetic acid as a catalyst under reflux (4 hours) is effective for cyclocondensation reactions involving benzothiazole precursors . Alternatively, 1,4-dioxane at room temperature with benzoylisothiocyanate can facilitate thiophene ring functionalization .
  • Purification : Post-reaction evaporation under reduced pressure followed by filtration is critical to isolate the solid product. Adjusting solvent polarity (e.g., ice/water precipitation) improves purity .
  • Reagent ratios : Maintain equimolar ratios (e.g., 0.03 mol of benzoylisothiocyanate to 0.03 mol of tetrahydrobenzothiophene derivatives) to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and benzothiazole protons (aromatic δ ~7.0–8.5 ppm). Compare shifts with analogous compounds like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide .
  • Mass spectrometry (HRMS) : Validate the molecular ion peak (e.g., m/z 314.359 for C₁₆H₁₄N₂O₃S) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for the tetrahydrobenzothiophene core, if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to predict reactive sites on the benzothiazole and tetrahydrobenzothiophene moieties. For example, calculate Fukui indices to identify nucleophilic/electrophilic regions .
  • Molecular docking : Screen derivatives against target proteins (e.g., enzymes inhibited by benzothiazoles) to prioritize synthesis. Tools like AutoDock Vina can model binding affinities .
  • Reaction path sampling : Employ algorithms like the artificial force induced reaction (AFIR) method to simulate plausible reaction pathways and optimize conditions (e.g., solvent, temperature) before lab trials .

Q. What statistical approaches are effective in resolving contradictory data in reaction optimization studies?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst concentration). For instance, a 2³ factorial design can identify optimal reflux time (4–6 hours) and acetic acid volume (3–7 drops) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., molar ratio vs. yield) to pinpoint maxima/minima. Central composite designs are suitable for small-scale optimization .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with conflicting spectroscopic or bioactivity results, isolating dominant factors affecting outcomes .

Q. How can scaling up the synthesis from lab to pilot scale be systematically addressed?

  • Methodology :

  • Process simulation : Use Aspen Plus or similar software to model heat transfer and mixing efficiency in larger reactors. Parameters from lab-scale 1,4-dioxane-based reactions (50 mL solvent per 0.03 mol substrate) can guide scalability .
  • Membrane separation : Implement nanofiltration or reverse osmosis for solvent recovery, reducing waste in continuous flow systems .
  • Safety protocols : Assess thermal stability of intermediates using differential scanning calorimetry (DSC) to prevent exothermic decomposition during scale-up .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar analogs?

  • Methodology :

  • Meta-analysis : Compile bioactivity data from patents and journals (e.g., IC₅₀ values for benzothiazole derivatives ). Adjust for assay variability (e.g., cell line differences) using standardized normalization methods.
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing 3,4-dimethoxy with halogen groups) and correlate changes with activity trends. For example, electron-withdrawing groups on the benzamide ring may enhance binding to hydrophobic enzyme pockets .
  • Dose-response validation : Re-test disputed compounds under controlled conditions (fixed pH, temperature) to isolate confounding variables .

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